molecular formula C43H54O22 B2947574 Epimedokoreanoside I CAS No. 130756-11-5

Epimedokoreanoside I

Número de catálogo: B2947574
Número CAS: 130756-11-5
Peso molecular: 922.883
Clave InChI: KNAXSPPRLXJPMK-WAFDLGGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epimedokoreanoside I is a prenyl-flavonoid compound isolated from the aerial parts of the plant Epimedium koreanum Nakai, which belongs to the Berberidaceae family. This plant is native to Northwest Korea and has been traditionally used for its invigorating properties to treat conditions such as amnesia and impotence by stimulating hormone secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Epimedokoreanoside I can be isolated and purified using high-speed counter-current chromatography (HSCCC). The method involves using a two-phase solvent system consisting of chloroform, methanol, and water in the ratio of 4:3.5:2 (v/v). This technique allows for the separation and purification of flavonoids from the crude extract of Epimedium koreanum Nakai .

Industrial Production Methods

The industrial production of this compound primarily relies on the extraction and purification from the plant Epimedium koreanum Nakai. The process involves harvesting the aerial parts of the plant, followed by extraction using suitable solvents and purification using techniques such as HSCCC to achieve high purity levels .

Análisis De Reacciones Químicas

Structural Features and Reactivity of Epimedokoreanoside I

This compound is presumed to be a prenylated flavonoid glycoside, based on nomenclature similarities to isolated compounds like Koreanoside L . Key reactive sites likely include:

  • Prenyl side chains : Susceptible to oxidation, cyclization, or electrophilic addition.

  • Glycosidic bonds : Hydrolysis under acidic or enzymatic conditions.

  • Flavonoid core (e.g., hydroxyl groups) : Participation in redox reactions, methylation, or glycosylation.

Oxidation of Prenyl Groups

Prenyl substituents in related compounds (e.g., Epimedokoreanin B ) undergo oxidation to form epoxides or diols. For example:

Reaction TypeConditionsProductSource
EpoxidationmCPBA, CH2_2Cl2_2, 0°C → RTEpoxidized prenyl side chain5 12
Acid-catalyzed hydrolysisH2_2SO4_4, H2_2O, refluxDiol derivatives912

Glycosidic Bond Cleavage

Glycosides like Koreanosides undergo hydrolysis:

  • Acidic hydrolysis : Yields aglycone (flavonoid) and sugar moieties (e.g., rhamnose or glucose) .

  • Enzymatic cleavage : β-glucosidases selectively hydrolyze glycosidic bonds under mild conditions .

Methylation of Phenolic Hydroxyls

Methylation reactions (e.g., using trimethylsilyl-diazomethane) modify bioactivity. For Epimedokoreanin B :

SubstrateMethylation SiteConditionsProduct Activity Change
C-5 hydroxylTMS-diazomethaneRT, anhydrous DMFReduced AGE inhibition

Inhibition of Advanced Glycation End Products (AGEs)

Epimedokoreanin B (structurally similar to this compound) inhibits AGE formation via:

  • Chelation of metal ions : Reduces oxidative stress.

  • Scavenging reactive carbonyl species : Blocks Maillard reaction pathways .

Induction of Methuosis in Cancer Cells

Epimedokoreanin C triggers cytoplasmic vacuolization (methuosis) in lung cancer cells through:

  • Rac1/Arf6 GTPase modulation : Alters macropinocytosis pathways.

  • Synergy with chemotherapy agents : Enhances efficacy of doxorubicin .

Synthetic and Mechanistic Challenges

  • Stereoselective prenylation : Prenyl group orientation affects bioactivity but is difficult to control chemically .

  • Glycosylation regioselectivity : Protecting-group strategies are required for selective sugar attachment .

Key Data Table: Reactivity of Epimedokoreanin Analogues

CompoundReaction TypeConditionsMajor ProductBiological Impact
Epimedokoreanin BMethylationTMS-diazomethane, DMFPartially methylatedReduced AGE inhibition
Koreanoside LAcid hydrolysisHCl, MeOH, 60°CAglycone + rhamnoseEnhanced cytotoxicity
Epimedokoreanin CRedox reactionH2_2O2_2, pH 7.4Quinone derivativePro-apoptotic

Mecanismo De Acción

Epimedokoreanoside I exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of soluble epoxide hydrolase, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These lipid mediators possess antioxidative, anti-inflammatory, and antiapoptotic properties, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Epimedokoreanoside I is unique among prenyl-flavonoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and potency, highlighting the uniqueness of this compound.

Propiedades

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(53)31(51)28(48)25(14-44)61-41)13-23(47)27-30(50)39(37(63-38(22)27)20-8-10-21(56-6)11-9-20)64-43-35(55)40(36(17(3)58-43)59-19(5)46)65-42-34(54)32(52)29(49)26(62-42)15-57-18(4)45/h7-11,13,17,25-26,28-29,31-36,40-44,47-49,51-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35+,36-,40-,41+,42-,43-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXSPPRLXJPMK-WAFDLGGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347726
Record name Epimedokoreanoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130756-11-5
Record name Epimedokoreanoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.